
N-Trifluoroacetodesmethyl Citalopram-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Trifluoroacetodesmethyl Citalopram-d3 is a deuterated analog of N-Trifluoroacetodesmethyl Citalopram, a derivative of the antidepressant drug Citalopram. This compound is primarily used as a reference standard in pharmaceutical research and development. The deuterium labeling (d3) helps in the study of metabolic pathways and pharmacokinetics by providing a stable isotope for tracing and quantification.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoroacetodesmethyl Citalopram-d3 involves multiple steps, starting from the parent compound Citalopram. The key steps include:
Desmethylation: Removal of the methyl group from Citalopram to obtain Desmethyl Citalopram.
Trifluoroacetylation: Introduction of the trifluoroacetyl group to the desmethylated compound.
Deuterium Labeling: Incorporation of deuterium atoms (d3) into the molecule.
The reaction conditions typically involve the use of organic solvents such as dichloromethane and ethyl acetate, with temperature control to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the desmethylation, trifluoroacetylation, and deuterium labeling steps.
Purification: The product is purified using techniques such as chromatography to achieve high purity standards required for pharmaceutical applications.
Quality Control: Rigorous testing is conducted to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Trifluoroacetodesmethyl Citalopram-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Trifluoroacetodesmethyl Citalopram-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard for analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Helps in studying metabolic pathways and enzyme interactions due to its stable isotope labeling.
Medicine: Assists in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Citalopram and its derivatives.
Industry: Employed in the development and quality control of pharmaceutical products.
Wirkmechanismus
The mechanism of action of N-Trifluoroacetodesmethyl Citalopram-d3 is similar to that of Citalopram. It primarily targets the serotonin transporter (SERT) in the brain, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft. This action helps alleviate symptoms of depression and anxiety. The deuterium labeling does not significantly alter the mechanism but aids in tracing and quantification in research studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Trifluoroacetodesmethyl Citalopram: The non-deuterated analog.
Desmethyl Citalopram: A precursor in the synthesis of N-Trifluoroacetodesmethyl Citalopram-d3.
Citalopram: The parent compound and widely used antidepressant.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in pharmaceutical research and development, offering insights that are not possible with non-labeled compounds.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Trifluoroacetodesmethyl Citalopram-d3 involves the introduction of a deuterium atom at the methyl position of the citalopram molecule, followed by the substitution of the methyl group with a trifluoroacetyl group.", "Starting Materials": [ "Citalopram-d3", "Trifluoroacetic anhydride", "Triethylamine", "Dichloromethane", "Methanol", "Sodium bicarbonate", "Water" ], "Reaction": [ "To a solution of citalopram-d3 in dichloromethane, add trifluoroacetic anhydride and triethylamine.", "Stir the reaction mixture at room temperature for 24 hours.", "Quench the reaction by adding a solution of sodium bicarbonate in water.", "Extract the organic layer with dichloromethane.", "Wash the organic layer with water and dry over sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain N-Trifluoroacetodesmethyl Citalopram-d3." ] } | |
CAS-Nummer |
1189981-17-6 |
Molekularformel |
C21H18F4N2O2 |
Molekulargewicht |
409.399 |
IUPAC-Name |
N-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoro-N-(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C21H18F4N2O2/c1-27(19(28)21(23,24)25)10-2-9-20(16-4-6-17(22)7-5-16)18-8-3-14(12-26)11-15(18)13-29-20/h3-8,11H,2,9-10,13H2,1H3/i1D3 |
InChI-Schlüssel |
AIVUSJIHPDCSPS-FIBGUPNXSA-N |
SMILES |
CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)

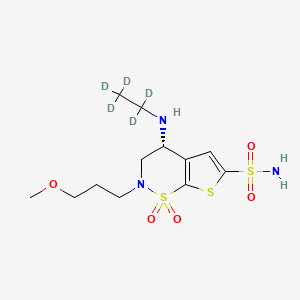
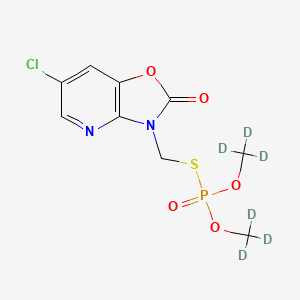

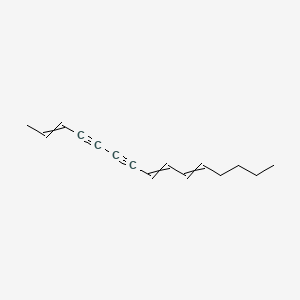
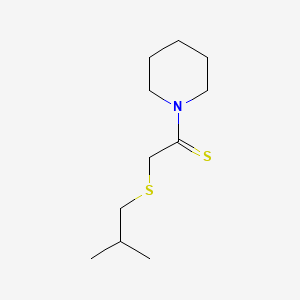

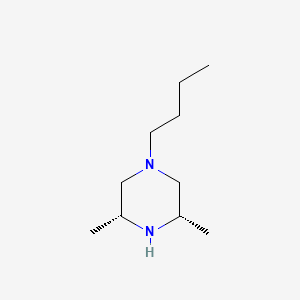
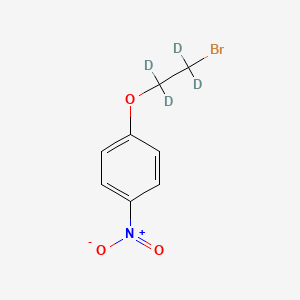
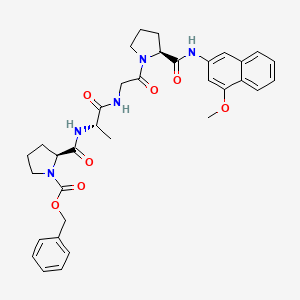
![[4-[3-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl] hydrogen sulfate](/img/structure/B563284.png)
